molecular formula C21H20N4O2 B11228699 2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11228699
M. Wt: 360.4 g/mol
InChI Key: XTWLQZYNFLNFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic small molecule based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a privileged structure in medicinal and agricultural chemistry . The structural similarity of the triazolopyrimidine core to purines makes this class of compounds excellent candidates as biomimetic models and provides significant potential for interaction with various biological targets . This specific derivative features a 3,4-dimethoxyphenethyl moiety at the 2-position and a phenyl group at the 7-position, which may influence its physicochemical properties and binding affinity.Triazolopyrimidine derivatives have been extensively investigated for a wide spectrum of biological activities. Research has demonstrated that related TP compounds exhibit potent antiparasitic properties, showing higher efficacy than commercial reference drugs against various species of Leishmania ( L. infantum, L. braziliensis, L. donovani, L. peruviana, L. mexicana ) and Trypanosoma cruzi , the parasite responsible for Chagas disease . Furthermore, the TP scaffold is recognized for its fungicidal activity and has been explored in the context of antibacterial agents and tubulin inhibition for anticancer applications . The mechanism of action for TP derivatives can vary with their specific substitution patterns, but they often function through the inhibition of critical enzymatic pathways or by disrupting essential cellular structures in pathogens .This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own safety and efficacy evaluations for this compound in specific experimental systems.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H20N4O2/c1-26-18-10-8-15(14-19(18)27-2)9-11-20-23-21-22-13-12-17(25(21)24-20)16-6-4-3-5-7-16/h3-8,10,12-14H,9,11H2,1-2H3

InChI Key

XTWLQZYNFLNFRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxyphenethylamine with a suitable pyrimidine derivative in the presence of a cyclizing agent . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Substitution Reactions

The triazole and pyrimidine rings undergo nucleophilic and electrophilic substitutions, influenced by electron-donating methoxy and phenyl groups:

  • Nucleophilic substitution at the triazole ring (position 5) occurs with alkyl halides or amines under reflux conditions, yielding derivatives with modified sidechains.

  • Electrophilic aromatic substitution targets the pyrimidine ring (position 6), facilitated by nitrating or sulfonating agents.

Example reaction:

ReagentConditionsProductYieldReference
Methyl iodideK₂CO₃, DMF, 80°C5-Methyl-triazolo-pyrimidine derivative72%

Cyclization Reactions

Microwave-assisted cyclization optimizes efficiency for synthesizing fused heterocycles:

  • Biginelli-like heterocyclization combines aldehydes and β-dicarbonyl compounds with 3-alkylthio-5-amino-1,2,4-triazoles, forming the triazolo-pyrimidine core .

  • Transamidation-cyclization sequences generate intermediates that eliminate water to finalize the scaffold .

Key conditions:

  • Solvent: Toluene or pyridine

  • Temperature: 120°C under microwave irradiation

  • Yield: 83–88%

Cross-Coupling Reactions

Palladium-catalyzed couplings modify aryl groups for enhanced bioactivity:

  • Suzuki coupling with aryl boronic acids introduces diverse aryl groups at position 7 .

  • Sonogashira coupling attaches alkynyl substituents, expanding structural diversity .

Example:

Reaction TypeCatalystSubstrateProduct YieldReference
SuzukiPd(PPh₃)₄4-Methoxyphenyl-BA88%
SonogashiraPdCl₂(PPh₃)₂4-Ethynylanisole61%

Functional Group Transformations

  • Methoxy demethylation : BF₃·Et₂O in CH₂Cl₂ removes methyl groups, generating hydroxyl derivatives for further functionalization .

  • Thioether oxidation : H₂O₂/CH₃COOH converts methylsulfanyl to sulfonyl groups, altering electronic properties.

Comparative Reactivity of Analogous Compounds

CompoundKey Reactivity DifferencesReference
7-(3-Thienyl)-TP derivativeEnhanced electrophilic substitution at thienyl group
6-Methyl-TPSteric hindrance reduces nucleophilic substitution
5-Aryl-TP derivativesBroader cross-coupling versatility

Mechanistic Insights

  • Nucleophilic pathways : The triazole nitrogen lone pairs attack electrophiles, forming intermediates that aromatize via proton transfer .

  • Cyclization mechanisms : Transamidation generates amidine intermediates, which cyclize under acidic or thermal conditions .

Scientific Research Applications

Antiviral Properties

Research indicates that compounds featuring the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral properties. Specifically, studies have shown that derivatives can inhibit the PA-PB1 protein complex formation essential for influenza virus replication. This mechanism suggests potential applications in developing antiviral agents against influenza and possibly other viral infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Compounds with similar scaffolds have demonstrated the ability to interact with various biological pathways involved in cancer progression. The specific substitution patterns in 2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine may enhance its selectivity and efficacy against cancer cells.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantitatively evaluate binding affinities to target proteins and enzymes. Such studies are vital for optimizing pharmacological profiles and therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dimethoxyphenethyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like 4-fluorobenzyl or trifluoromethylphenyl , which improve metabolic stability but may reduce membrane permeability.
  • Position-Specific Activity: Substitution at the 7-position (e.g., phenyl in the target compound) is critical for binding to enzymes like human carbonic anhydrase (hCA) IX/XII , while 5-amino substitution enhances anticonvulsant effects .

Anticancer Potential

  • The triazolopyrimidine core inhibits hCA IX/XII, tumor-associated isoforms overexpressed in hypoxic cancers . The target compound’s 3,4-dimethoxyphenethyl group may mimic phenylalkylamine inhibitors of hCA .
  • Indole-triazolopyrimidine hybrids (e.g., derivatives from ) show IC₅₀ values of 0.8–2.3 µM against MGC-803 gastric cancer cells, with apoptosis induction via caspase-3 activation .

Central Nervous System (CNS) Activity

  • 5,7-Dimethyl-2-(4-bromobenzylthio) derivatives exhibit vasodilator activity via K⁺ channel modulation, with 100% inhibition of norepinephrine-induced vasoconstriction at 10⁻⁴ M .

Antimicrobial Activity

  • Trifluoromethylphenyl-substituted derivatives (e.g., ) inhibit Staphylococcus aureus (MIC = 8 µg/mL) by targeting dihydrofolate reductase .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Fluorinated analogues (e.g., 4-fluorobenzyl in ) resist CYP450 oxidation, whereas methoxy groups may undergo demethylation .

Biological Activity

2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that combines a triazole and pyrimidine moiety. This compound is part of a larger class of triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound contribute to its lipophilicity and interaction with various biological targets.

  • Molecular Formula : C21H20N4O2
  • Molecular Weight : 360.4 g/mol

Biological Activities

The biological activities of this compound have been investigated in various studies. Below are key findings regarding its biological effects:

Anticancer Activity

Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance:

  • Mechanism of Action : A study showed that treatment with related compounds induced G2/M cell cycle arrest and apoptosis in cancer cells through mitochondrial pathways. This was evidenced by the activation of caspases and up-regulation of pro-apoptotic proteins such as p53 and Bax .
  • Selectivity : The compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Antiviral Activity

Triazolo[1,5-a]pyrimidines have also shown antiviral properties:

  • Mechanism : Some derivatives inhibit essential viral protein interactions necessary for replication. For example, compounds in this class have been noted to interfere with the PA-PB1 protein complex formation in influenza viruses .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity:

  • Efficacy Against Bacteria : Triazolo[1,5-a]pyrimidines have been reported to exhibit antimicrobial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Their mechanisms include DNA intercalation and nuclease-like activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

Compound NameStructural FeaturesBiological Activity
5-methyl-7-phenyl-1H,[1,2,4]triazolo[1,5-a]pyrimidin-2-amineMethyl group at position 5Selective CDK inhibitor
3-(dimethylamino)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6(5H)-oneDimethylamino groupAnticancer properties
7-(substituted phenyl)-[1,2,4]triazolo[1,5-a]pyrimidinesVarying substitutions on phenyl ringAntiviral activity

The presence of the 3,4-dimethoxyphenethyl group enhances the lipophilicity and bioavailability of this compound compared to other derivatives.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Cytotoxicity : One study evaluated a related compound against five human cancer cell lines and found significant cytotoxicity with a preferable selectivity towards cancer cells over normal liver cells .

Q & A

Q. What are the optimized synthetic protocols for 2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, and how can reaction conditions be tailored for reproducibility?

Methodological Answer:
The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation or nucleophilic substitution. For this compound:

  • Catalyst Selection : Use 1,3,5-trimethyl-1,3,5-triazinane (TMDP) in ethanol/water (1:1 v/v) under reflux, as it avoids the toxicity and regulatory issues of piperidine .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/light petroleum gradient elution) for high purity (>90%) .
  • Validation : Monitor reactions via TLC and confirm structures using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Table 1: Key Synthetic Parameters

ParameterRecommendationReference
CatalystTMDP in ethanol/water
Reaction Time3–6 hours under reflux
Purification MethodColumn chromatography
Analytical ValidationNMR, HRMS

(Basic)

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Use single-crystal X-ray diffraction (SCXRD) with SHELXL refinement for unambiguous structural confirmation. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
  • NMR Spectroscopy : Acquire 1H^1H and 13C^{13}C NMR in DMSO-d6d_6 or CDCl3_3, noting characteristic peaks for the dimethoxyphenethyl group (δ 3.7–3.9 ppm for OCH3_3) and triazolo-protons (δ 8.1–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI-TOF) with <5 ppm error .

(Advanced)

Q. How can discrepancies in crystallographic data for triazolo[1,5-a]pyrimidine derivatives be resolved?

Methodological Answer:

  • Refinement Software : Use SHELXL for high-resolution data, applying restraints for disordered moieties (e.g., methoxy groups) .
  • Validation Tools : Cross-check with PLATON for symmetry errors and checkCIF for ADDSYM alerts .
  • Complementary Techniques : Validate with 1H^1H-1H^1H COSY and NOESY NMR to confirm spatial arrangements .

(Advanced)

Q. What experimental strategies are effective in probing this compound’s interaction with biological targets (e.g., enzymes or DNA)?

Methodological Answer:

  • Kinetic Studies : Use 1H^1H NMR to monitor reaction kinetics with model nucleobases (e.g., 9-ethylguanine) at physiological pH and temperature (37°C) .
  • DNA Binding Assays : Employ circular dichroism (CD) to detect conformational changes in DNA (e.g., B-to-Z transitions) at 0.25 Pt/nucleotide ratio .
  • Enzyme Inhibition : Perform dose-response curves (IC50_{50}) with recombinant enzymes (e.g., kinases) using fluorescence-based assays .

(Advanced)

Q. How do electronic substituent effects influence the photophysical and redox properties of this compound?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing (e.g., NO2_2) or donating (e.g., OCH3_3) groups at C-5/C-7 to alter HOMO-LUMO gaps .
  • Electrochemical Analysis : Perform cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6_6) to determine oxidation/reduction potentials .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to correlate experimental and theoretical band gaps .

Q. Table 2: Substituent Effects on Properties

Substituent (Position)Effect on λmax_{\text{max}} (nm)Redox Potential (V)Reference
-OCH3_3 (C-3,4)Bathochromic shift (~350 nm)+1.2 vs Ag/AgCl
-NO2_2 (C-5)Hypsochromic shift (~320 nm)+1.5 vs Ag/AgCl

(Basic)

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
  • Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

(Advanced)

Q. How should researchers design experiments to evaluate antitumor activity against ovarian or breast carcinoma cell lines?

Methodological Answer:

  • Cell Lines : Use A121 (ovarian) and MCF-7 (breast) cells, maintaining them in RPMI-1640 + 10% FBS .
  • Dosing : Test concentrations from 1–100 µM, with cisplatin as a positive control .
  • Viability Assays : Perform MTT assays after 48-hour exposure, calculating IC50_{50} via nonlinear regression .

(Advanced)

Q. How can contradictory biological activity data across studies be systematically addressed?

Methodological Answer:

  • Meta-Analysis : Compare IC50_{50}/ED50_{50} values under standardized conditions (e.g., pH, cell density) .
  • SAR Studies : Corolate substituent effects (e.g., chain length in alkoxy groups) with activity trends .
  • In Silico Validation : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like A2A_{2A} adenosine receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.